4-Chloro-3-ethynyl-5-methoxypyridine
Description
4-Chloro-3-ethynyl-5-methoxypyridine is a pyridine derivative featuring a chloro group at position 4, an ethynyl group at position 3, and a methoxy group at position 5. Its molecular formula is C₈H₅ClNO, with a molecular weight of 166.59 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for further functionalization (e.g., cycloadditions or cross-coupling reactions). The chloro and methoxy substituents modulate electronic effects, influencing solubility, stability, and interactions in biological or synthetic contexts .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-3-ethynyl-5-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-10-5-7(11-2)8(6)9/h1,4-5H,2H3 |
InChI Key |
WDMJUECDYSURDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C#C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethynyl-5-methoxypyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated pyridine derivative with an organoboron compound under mild conditions .
Industrial Production Methods
Industrial production of 4-Chloro-3-ethynyl-5-methoxypyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethynyl-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-ethynyl-5-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynyl-5-methoxypyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the chlorine and methoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds :
2-Chloro-4-methoxypyridine (C₆H₆ClNO, 143.57 g/mol): Chloro and methoxy groups at positions 2 and 4, respectively. The electron-withdrawing chloro group at position 2 reduces electron density at the pyridine nitrogen, while the methoxy group at position 4 donates electrons via resonance .
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine (C₁₀H₁₁ClNSi, 208.73 g/mol): Features a trimethylsilyl (TMS)-protected ethynyl group at position 3. The TMS group stabilizes the alkyne, reducing its reactivity compared to the unprotected ethynyl group in the target compound .
3-Ethenyl-5-methoxypyridine (C₈H₉NO, 135.16 g/mol): Substituted with a vinyl group at position 4. The ethenyl group is less electron-withdrawing than ethynyl, altering conjugation and reactivity .
Comparison :
- Electronic Effects : The ethynyl group in the target compound provides stronger electron-withdrawing effects compared to ethenyl or methoxy groups, activating the pyridine ring for nucleophilic substitution or metal-catalyzed coupling.
- Steric Considerations : The linear geometry of the ethynyl group minimizes steric hindrance compared to bulkier substituents like TMS-protected alkynes .
Structural and Pharmacological Implications
Bioactive Analogs :
- highlights 2-amino-4-(2-chloro-5-substituted phenyl)pyridines with antimicrobial properties. The target compound’s ethynyl group may enhance binding to biological targets via π-π stacking or hydrogen bonding .
- 5-Chloro-3-ethoxy-2-methoxypyridine (C₈H₉ClNO₂, 186.62 g/mol, ) demonstrates how substituent position (ethoxy at 3, methoxy at 2) affects solubility and bioavailability .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Chloro-3-ethynyl-5-methoxypyridine | C₈H₅ClNO | 166.59 | Cl (4), C≡CH (3), OCH₃ (5) |
| 4-Chloro-3-((TMS)ethynyl)pyridine | C₁₀H₁₁ClNSi | 208.73 | Cl (4), C≡C-Si(CH₃)₃ (3) |
| 3-Ethenyl-5-methoxypyridine | C₈H₉NO | 135.16 | CH₂=CH (3), OCH₃ (5) |
| 2-Chloro-4-methoxypyridine | C₆H₆ClNO | 143.57 | Cl (2), OCH₃ (4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
